1,1'-(Bromomethylene)bis(3,5-di-tert-butylbenzene)
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Overview
Description
1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene): is a chemical compound known for its unique structure and reactivity It is characterized by the presence of bromomethylene groups attached to a benzene ring substituted with tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) can be synthesized through the bromination of 3,5-di-tert-butylbenzyl bromide. The reaction typically involves the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) are not widely documented, the general approach involves large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with terminal alkynes to form complex organic molecules.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling: Palladium or copper catalysts in the presence of ligands.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Coupled products with extended conjugation or new carbon-carbon bonds .
Scientific Research Applications
Chemistry: 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and resins, due to its reactivity and stability .
Mechanism of Action
The mechanism of action of 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) primarily involves its ability to undergo substitution and coupling reactions. The bromine atoms act as leaving groups, allowing the formation of new bonds with nucleophiles or through catalytic processes. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
1-Bromomethyl-3,5-di-tert-butylbenzene: Shares a similar structure but with only one bromomethyl group.
3,5-Di-tert-butylbenzyl bromide: Another related compound with a single bromine atom attached to the benzyl group.
Uniqueness: 1,1’-(Bromomethylene)bis(3,5-di-tert-butylbenzene) is unique due to the presence of two bromomethylene groups, which enhances its reactivity and potential for forming complex structures. The tert-butyl groups also contribute to its stability and influence its chemical behavior .
Properties
CAS No. |
62907-85-1 |
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Molecular Formula |
C29H43Br |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-[bromo-(3,5-ditert-butylphenyl)methyl]-3,5-ditert-butylbenzene |
InChI |
InChI=1S/C29H43Br/c1-26(2,3)21-13-19(14-22(17-21)27(4,5)6)25(30)20-15-23(28(7,8)9)18-24(16-20)29(10,11)12/h13-18,25H,1-12H3 |
InChI Key |
SSXUWHXEDRHBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)Br)C(C)(C)C |
Origin of Product |
United States |
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